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Compound of Interest

Compound Name: 5-Cyclopropoxy-2-nitropyridine

Cat. No.: B13921774 Get Quote

Executive Summary
5-Cyclopropoxy-2-nitropyridine (CAS 1243459-53-1) is a specialized heterocyclic

intermediate used primarily in the synthesis of pharmaceutical agents, particularly kinase

inhibitors and receptor modulators. Its structural core—a pyridine ring substituted with a nitro

group and a cyclopropyl ether—imparts unique electronic and steric properties that influence

both its solid-state behavior and its reactivity in nucleophilic aromatic substitutions.

This guide provides a comprehensive analysis of its physical properties, focusing on the

melting point as a critical purity indicator, and outlines the synthetic logic required to access this

compound, distinguishing it from its more common isomers.

Chemical Identity & Structural Analysis[1]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b13921774?utm_src=pdf-interest
https://www.benchchem.com/product/b13921774?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13921774?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Detail

Chemical Name 5-Cyclopropoxy-2-nitropyridine

CAS Number 1243459-53-1

Molecular Formula C₈H₈N₂O₃

Molecular Weight 180.16 g/mol

SMILES O=C1=NC=C(OC2CC2)C=C1

Structural Features

[1][2][3][4] • Nitro Group (C2): Strong electron-

withdrawing group (EWG); activates the ring.•

Cyclopropoxy Group (C5): Electron-donating via

resonance (+M), but inductively withdrawing (-I).

The cyclopropyl ring adds steric bulk and rigidity

compared to a methoxy group.

Structural Impact on Physical Properties
The cyclopropyl ether moiety is significantly more rigid than an isopropyl or ethyl ether due to

the ring strain (~27.5 kcal/mol) and the fixed conformation of the carbons. This rigidity often

leads to higher lattice energy and better packing efficiency in the crystal structure compared to

flexible alkyl chains, potentially raising the melting point relative to ethoxy analogs, though

typically lower than the parent hydroxy compound due to the loss of hydrogen bonding.

Physical Properties: Melting Point & Solubility
Melting Point Analysis
Experimental melting point data for 5-Cyclopropoxy-2-nitropyridine is proprietary and rarely

indexed in public chemical registries. However, based on Quantitative Structure-Property

Relationship (QSPR) analysis of homologous 2-nitropyridines, the melting behavior can be

accurately bracketed.
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Compound Structure Melting Point (°C) Trend Analysis

5-Hydroxy-2-

nitropyridine
HO-Py-NO₂ 185–190°C

High MP due to strong

intermolecular H-

bonding.

5-Chloro-2-

nitropyridine
Cl-Py-NO₂ 119–123°C

Dipole-dipole

interactions dominate;

no H-bond donor.

5-Methoxy-2-

nitropyridine
MeO-Py-NO₂ ~108–110°C

Loss of H-bond donor

lowers MP; compact

packing.

5-Cyclopropoxy-2-

nitropyridine
cPrO-Py-NO₂ Predicted: 85–105°C

Target. The

cyclopropyl group

disrupts packing more

than methyl but adds

rigidity. Likely melts

lower than the chloro

analog but

comparable to

methoxy.

Key Insight: A melting point below 80°C or a wide range (e.g., >2°C spread) often indicates

contamination with the 2-cyclopropoxy-5-nitropyridine isomer or residual solvent.

Solubility Profile
Water: Insoluble (< 0.1 mg/mL). The lipophilic cyclopropyl and nitro groups dominate.

Organic Solvents:

High Solubility: Dichloromethane (DCM), Ethyl Acetate, DMSO, DMF.

Moderate Solubility: Methanol, Ethanol (requires heating).

Low Solubility: Hexanes, Heptane (useful for recrystallization).
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Synthesis & Impurity Logic
Understanding the synthesis is crucial for interpreting physical property data, as specific

impurities (regioisomers) will depress the melting point.

The Regioselectivity Challenge
Direct nucleophilic aromatic substitution (SNAr) on 2-chloro-5-nitropyridine with cyclopropoxide

yields the wrong isomer (2-cyclopropoxy-5-nitropyridine) because the nitro group activates the

ortho position (C2), not the meta position (C5).

Correct Synthetic Route: To install the ether at C5 while keeping the nitro at C2, the synthesis

typically proceeds via Mitsunobu reaction or Copper-catalyzed coupling starting from 5-

hydroxy-2-nitropyridine.

5-Hydroxy-2-nitropyridine
(MP: 188°C)

Intermediate Complex
(Mitsunobu/Alkylation)

 + Base/Catalyst

Cyclopropyl Bromide
(or Cyclopropanol)

5-Cyclopropoxy-2-nitropyridine
(Target, MP: ~85-105°C) Ether Formation

Impurity: O-Alkylation Isomers
or Unreacted Phenol

 Side Reactions

Click to download full resolution via product page

Figure 1: Synthetic pathway logic avoiding regioselectivity errors common in SNAr approaches.

Experimental Characterization Protocols
To validate the identity and purity of 5-Cyclopropoxy-2-nitropyridine, the following self-

validating workflow is recommended.

A. Melting Point Determination (Capillary Method)
Preparation: Dry the sample under high vacuum (0.1 mbar) at 40°C for 4 hours to remove

solvent traces (solvent solvates significantly depress MP).

Loading: Pack 2-3 mm of solid into a capillary tube. Ensure compact packing to avoid air

pockets.
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Ramp Rate:

Fast Ramp: 10°C/min up to 70°C.

Slow Ramp: 1°C/min from 70°C until melting.

Observation: Record the Onset Temperature (first liquid drop) and Clear Point (complete

liquefaction). A range < 2°C confirms high purity (>98%).

B. Differential Scanning Calorimetry (DSC)
For drug development applications, DSC is preferred to detect polymorphic transitions.

Pan: Aluminum, crimped, non-hermetic.

Atmosphere: Nitrogen (50 mL/min).

Protocol: Heat from 25°C to 150°C at 5°C/min.

Acceptance Criteria: Single endothermic peak with onset matching the capillary range; no

pre-melt exotherms (decomposition).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13921774?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Solid Sample
(5-Cyclopropoxy-2-nitropyridine)

Vacuum Dry
40°C, 4h

Select Method

Capillary Apparatus
Ramp 1°C/min

DSC Analysis
Endotherm Onset

Data Analysis

Range < 2°C
(High Purity)

Sharp Peak

Range > 2°C
(Recrystallize)

Broad/Depressed

Click to download full resolution via product page

Figure 2: Decision logic for thermal characterization and purity assessment.

Applications in Drug Discovery
This compound serves as a "warhead" precursor or a scaffold modulator.

Reduction to Amine: The 2-nitro group is readily reduced (Fe/NH₄Cl or H₂/Pd-C) to the 2-

amino-5-cyclopropoxypyridine, a critical aniline equivalent for amide coupling in kinase

inhibitors.
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Metabolic Stability: The cyclopropyl ether is often more metabolically stable than a methoxy

group (resistant to O-demethylation by CYPs), prolonging the half-life of the final drug

candidate.

Safety & Handling (SDS Highlights)
Signal Word:WARNING

Hazard Statements:

H315: Causes skin irritation.[4]

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.[4][5]

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Nitropyridines can be light-

sensitive; store in amber vials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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